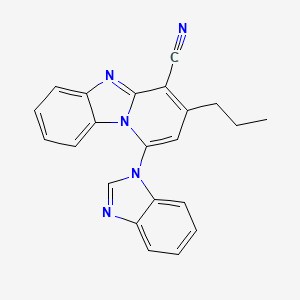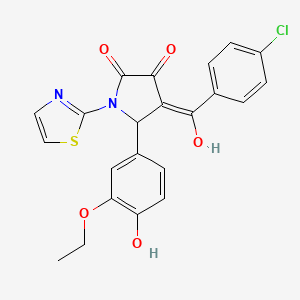![molecular formula C24H22ClNO5 B11619969 methyl 4-(3-chloro-5-ethoxy-4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11619969.png)
methyl 4-(3-chloro-5-ethoxy-4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-氯-5-乙氧基-4-甲氧基苯基)-2-甲基-5-氧代-4,5-二氢-1H-茚并[1,2-b]吡啶-3-羧酸甲酯是一种复杂的有机化合物,在化学、生物学、医学和工业等多个领域具有潜在应用价值。该化合物以其独特的结构为特征,包括与茚并部分融合的吡啶环,以及各种官能团,如氯、乙氧基和甲氧基取代基。
准备方法
合成路线和反应条件
4-(3-氯-5-乙氧基-4-甲氧基苯基)-2-甲基-5-氧代-4,5-二氢-1H-茚并[1,2-b]吡啶-3-羧酸甲酯的合成通常涉及多步有机反应。 一种常见的方法是 Suzuki-Miyaura 偶联反应,该反应广泛用于形成碳-碳键 。该反应涉及在钯催化剂和碱的存在下,芳基卤化物与有机硼化合物偶联。 反应条件通常温和,并且耐受各种官能团 .
工业生产方法
该化合物的工业生产可能涉及扩大实验室合成方法。这包括优化反应条件,如温度、压力和溶剂选择,以确保高收率和纯度。连续流动反应器和自动化合成平台的使用可以进一步提高生产过程的效率和可扩展性。
化学反应分析
反应类型
4-(3-氯-5-乙氧基-4-甲氧基苯基)-2-甲基-5-氧代-4,5-二氢-1H-茚并[1,2-b]吡啶-3-羧酸甲酯可以进行各种化学反应,包括:
氧化: 该反应涉及向化合物中添加氧气或去除氢。常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 该反应涉及添加氢或去除氧。常见的还原剂包括氢化铝锂 (LiAlH4) 和硼氢化钠 (NaBH4)。
取代: 该反应涉及用另一个官能团取代一个官能团。常见的试剂包括卤素(例如,氯、溴)和亲核试剂(例如,氢氧根、氰化物)。
常见试剂和条件
上述反应通常需要特定的试剂和条件。例如,氧化反应可能需要酸性或碱性条件,而还原反应通常需要无水条件以防止还原剂分解。
形成的主要产物
这些反应形成的主要产物取决于所用反应条件和试剂。例如,化合物的氧化可能产生羧酸或酮,而还原可能产生醇或胺。
科学研究应用
4-(3-氯-5-乙氧基-4-甲氧基苯基)-2-甲基-5-氧代-4,5-二氢-1H-茚并[1,2-b]吡啶-3-羧酸甲酯在科学研究中有多种应用:
化学: 该化合物可以用作合成更复杂分子的构建块。其独特的结构使其成为有机合成中的宝贵中间体。
生物学: 该化合物可能作为生物活性分子具有潜力,可应用于酶抑制和受体结合的研究。
医学: 该化合物可能因其潜在的治疗特性而受到研究,例如抗炎、抗癌或神经保护作用.
工业: 由于其独特的化学性质,该化合物可用于开发新材料,如聚合物和涂料。
作用机制
4-(3-氯-5-乙氧基-4-甲氧基苯基)-2-甲基-5-氧代-4,5-二氢-1H-茚并[1,2-b]吡啶-3-羧酸甲酯的作用机制涉及其与特定分子靶标和途径的相互作用。例如,该化合物可能通过结合其活性位点来抑制某些酶,从而阻断其催化活性。 此外,该化合物可能与细胞受体相互作用,调节信号转导途径并影响细胞功能 .
相似化合物的比较
类似化合物
4-甲氧基-2-甲基苯基硼酸: 该化合物与目标化合物共享甲氧基和甲基取代基.
4-甲氧基苯基硼酸: 该化合物与目标化合物共享甲氧基取代基.
独特性
4-(3-氯-5-乙氧基-4-甲氧基苯基)-2-甲基-5-氧代-4,5-二氢-1H-茚并[1,2-b]吡啶-3-羧酸甲酯之所以独特,是因为其复杂的结构,包括多个官能团和一个稠环体系
属性
分子式 |
C24H22ClNO5 |
|---|---|
分子量 |
439.9 g/mol |
IUPAC 名称 |
methyl 4-(3-chloro-5-ethoxy-4-methoxyphenyl)-2-methyl-5-oxo-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C24H22ClNO5/c1-5-31-17-11-13(10-16(25)23(17)29-3)19-18(24(28)30-4)12(2)26-21-14-8-6-7-9-15(14)22(27)20(19)21/h6-11,19,26H,5H2,1-4H3 |
InChI 键 |
LLNGELOIJWIKEL-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C(=CC(=C1)C2C3=C(C4=CC=CC=C4C3=O)NC(=C2C(=O)OC)C)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-benzylpiperidin-1-yl)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11619894.png)
![4-[(4-butoxy-2-methylphenyl)carbonyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11619900.png)
![2-[(4-methoxybenzyl)thio]-N'-(1-methylpiperidin-4-ylidene)acetohydrazide](/img/structure/B11619910.png)
![DI(Tert-butyl) 2,6-dimethyl-4-{1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-YL}-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11619916.png)
![Dimethyl 1-[3-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11619917.png)
![4-({[(2E)-4-oxo-2-{(2E)-[1-(thiophen-2-yl)ethylidene]hydrazinylidene}-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid](/img/structure/B11619918.png)
methanone](/img/structure/B11619923.png)
![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-benzylpiperazin-1-yl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11619930.png)


![ethyl 1-(4-acetylphenyl)-4-[(4-acetylphenyl)amino]-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B11619945.png)
![(5E)-3-benzyl-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11619949.png)
![6-imino-7-(2-methoxyethyl)-13-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11619955.png)
![2-{[3-cyano-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11619960.png)
